4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid (CAS 1273601-95-8, molecular formula C11H12FNO2, MW 209.22) is a fluorinated aromatic compound featuring a para-fluoro substituent and an ortho-pyrrolidin-2-yl ring attached via a carbon–carbon bond. This chiral, non-racemic pyrrolidine-benzoic acid scaffold is primarily employed as a versatile building block in medicinal chemistry for the synthesis of receptor modulators, enzyme inhibitors, and other bioactive molecules.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B11803100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)F)C(=O)O
InChIInChI=1S/C11H12FNO2/c12-7-3-4-8(11(14)15)9(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)
InChIKeyTVIAPIDLKFACFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid: Structural Uniqueness and Procurement Considerations for a Fluorinated Pyrrolidinyl Benzoic Acid Building Block


4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid (CAS 1273601-95-8, molecular formula C11H12FNO2, MW 209.22) is a fluorinated aromatic compound featuring a para-fluoro substituent and an ortho-pyrrolidin-2-yl ring attached via a carbon–carbon bond . This chiral, non-racemic pyrrolidine-benzoic acid scaffold is primarily employed as a versatile building block in medicinal chemistry for the synthesis of receptor modulators, enzyme inhibitors, and other bioactive molecules . Predicted physicochemical properties include a boiling point of 327.4±42.0 °C, density 1.262±0.06 g/cm³, and an acid dissociation constant (pKa) of 3.65±0.36 .

Why 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid Cannot Be Replaced by Common In-Class Analogs


Generic substitution of 4-fluoro-2-(pyrrolidin-2-yl)benzoic acid with structurally related analogs (e.g., non-fluorinated 4-(pyrrolidin-2-yl)benzoic acid, nitrogen-linked 4-fluoro-2-(1-pyrrolidinyl)benzoic acid, or alternatively substituted regioisomers) is not feasible because subtle changes in substitution pattern and connectivity profoundly alter electronic, steric, and acid-base properties . The para-fluoro group inductively modulates the carboxylic acid pKa (predicted 3.65±0.36 ) and influences aromatic ring electronics, while the carbon–nitrogen connectivity (pyrrolidin-2-yl vs. pyrrolidin-1-yl) determines the basicity and hydrogen-bonding capacity of the pyrrolidine nitrogen . These differences directly impact target binding, metabolic stability, and synthetic compatibility in downstream derivatization, making interchange without re-optimization a high-risk decision [1].

Quantitative Differentiation Evidence for 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid Versus Closest Analogs


Acidic Strength Differentiation: pKa Shift Relative to Non-Fluorinated Analog

The para-fluoro substituent in 4-fluoro-2-(pyrrolidin-2-yl)benzoic acid inductively withdraws electron density from the aromatic ring, lowering the carboxylic acid pKa by approximately 0.5–1.0 log units compared to the non-fluorinated analog 4-(pyrrolidin-2-yl)benzoic acid. The predicted pKa of the title compound is 3.65±0.36 , whereas typical benzoic acid derivatives lacking the fluoro group exhibit pKa values around 4.2–4.5 . This enhanced acidity improves aqueous solubility at physiological pH and facilitates salt formation for formulation.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity Specification Advantage: 98% (NLT) versus Industry-Standard 95%

Commercial batches of 4-fluoro-2-(pyrrolidin-2-yl)benzoic acid are available at a purity specification of NLT 98% (HPLC) , whereas the closest vendor offering for the non-fluorinated analog 4-(pyrrolidin-2-yl)benzoic acid and the regioisomer 2-fluoro-5-(pyrrolidin-2-yl)benzoic acid hydrochloride is typically 95% . The higher guaranteed purity reduces the risk of impurity-driven false positives or batch-to-batch variability in biological assays, directly improving reproducibility for SAR campaigns.

Chemical Procurement Quality Control Reproducibility

Regioisomeric Connectivity Differentiation: C-Linked Pyrrolidine Versus N-Linked Analog

The carbon–carbon bond connecting the pyrrolidine ring at the 2-position in 4-fluoro-2-(pyrrolidin-2-yl)benzoic acid preserves the basic secondary amine character (predicted conjugate acid pKa ~10–11 ), whereas the nitrogen-linked isomer 4-fluoro-2-(1-pyrrolidinyl)benzoic acid (CAS 952680-24-9) contains an aniline-type nitrogen with significantly reduced basicity (predicted pKa of conjugate acid ~4–5) . This difference has profound implications for hydrogen-bonding capacity, solubility in acidic media, and metabolic N-dealkylation susceptibility.

Structural Biology Metabolic Stability Synthetic Chemistry

Potential CCR5 Antagonist Activity: Preliminary Pharmacological Screening

Preliminary pharmacological screening reported by Zhang Huili (2012) indicates that 4-fluoro-2-(pyrrolidin-2-yl)benzoic acid exhibits CCR5 antagonist activity, suggesting potential utility in the treatment of HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. In contrast, no published CCR5 antagonism data are available for the non-fluorinated analog 4-(pyrrolidin-2-yl)benzoic acid or the nitrogen-linked isomer 4-fluoro-2-(1-pyrrolidinyl)benzoic acid as of the search date. Specific IC50 values for the title compound were not reported in the accessible abstract.

HIV/AIDS Therapeutics Chemokine Receptor Antagonism Immunology

Synthetic Tractability: Direct Fluorination Route Versus Multi-Step Regioisomer Synthesis

The title compound can be accessed via direct electrophilic fluorination of 2-(pyrrolidin-2-yl)benzoic acid using N-fluorobenzenesulfonimide (NFSI) , a one-step transformation from a readily available precursor. In contrast, the alternative regioisomer 2-fluoro-3-(pyrrolidin-2-yl)benzoic acid (CAS 1213643-74-3) typically requires a lengthier synthetic sequence involving ortho-lithiation or halogen-metal exchange . The shorter route translates to lower cost and faster delivery timelines for procurements exceeding gram scale.

Process Chemistry Cost Efficiency Scalability

High-Value Application Scenarios for 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid Based on Evidence


Hit-to-Lead Optimization Campaigns Targeting CCR5 and Related Chemokine Receptors

Given preliminary evidence of CCR5 antagonist activity [1], 4-fluoro-2-(pyrrolidin-2-yl)benzoic acid is a rational starting scaffold for medicinal chemistry programs pursuing CCR5-mediated indications (HIV, asthma, rheumatoid arthritis). The para-fluoro substituent provides enhanced metabolic stability relative to non-halogenated analogs, while the ortho-pyrrolidin-2-yl group offers a modifiable secondary amine for SAR expansion.

Parallel Library Synthesis Requiring High-Purity Building Blocks

With a guaranteed purity of NLT 98% , this compound is suited for parallel amide coupling or esterification libraries where high initial purity minimizes downstream purification burden and false positives. The free carboxylic acid and secondary amine provide orthogonal reactive handles for sequential derivatization without protecting group manipulation.

Physicochemical Property-Driven Lead Optimization

The predicted pKa of 3.65±0.36 and the basic pyrrolidine nitrogen (predicted conjugate acid pKa ~10–11 ) create a zwitterionic character at physiological pH, which can be exploited to modulate solubility, permeability, and protein binding. Researchers optimizing CNS penetration or oral bioavailability can use this compound as a reference point for introducing fluorine and basic amine motifs simultaneously.

Process Chemistry Route Scouting for Fluorinated Pyrrolidine Intermediates

The short synthetic route (1-step direct fluorination ) makes this compound a cost-effective entry point for process development groups scaling up fluorinated pyrrolidine-benzoic acid intermediates. Procurement from vendors offering NLT 98% purity reduces the need for in-house repurification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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